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N-(Propargyl-PEG2)-PEG3-t-butyl ester

Bioconjugation PROTAC Synthesis Click Chemistry

PROTAC linker optimization often stalls when subtle PEG architecture changes alter ternary complex formation and degradation efficiency. N-(Propargyl-PEG2)-PEG3-t-butyl ester addresses this with a branched PEG2/PEG3 architecture (MW 403.5) filling a critical spacing niche between linear PEG4 and bulkier Boc-protected linkers. • Orthogonal reactivity: free amine for amide coupling + propargyl for CuAAC, enabling sequential conjugation without protecting group manipulation • 98% purity (NMR-validated) ensures batch-to-batch reproducibility • Ambient shipping; store at -20°C

Molecular Formula C20H37NO7
Molecular Weight 403.5 g/mol
Cat. No. B13730436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Propargyl-PEG2)-PEG3-t-butyl ester
Molecular FormulaC20H37NO7
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCNCCOCCOCC#C
InChIInChI=1S/C20H37NO7/c1-5-9-23-13-15-25-11-7-21-8-12-26-16-18-27-17-14-24-10-6-19(22)28-20(2,3)4/h1,21H,6-18H2,2-4H3
InChIKeyZJFHNHCTHVLHTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Propargyl-PEG2)-PEG3-t-butyl ester: Product Overview


N-(Propargyl-PEG2)-PEG3-t-butyl ester is a branched polyethylene glycol (PEG) linker that integrates a terminal propargyl alkyne and a t-butyl protected carboxyl group, offering orthogonal reactivity for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and amide bond formation . With a molecular formula of C20H37NO7 and a molecular weight of 403.5 g/mol, this heterobifunctional reagent is primarily employed as a building block in the construction of proteolysis-targeting chimeras (PROTACs) and other bioconjugates . Its branched architecture, comprising two discrete PEG chains (PEG2 and PEG3), distinguishes it from linear PEG analogs and provides unique spatial and physicochemical properties relevant to linker optimization [1].

1 Heterobifunctional PEG linker: propargyl for CuAAC, t-butyl ester for amide coupling after deprotection
2 Branched PEG2/PEG3 architecture provides distinct spatial separation for PROTAC linker optimization
3 Free secondary amine enables sequential conjugation without Boc deprotection step

N-(Propargyl-PEG2)-PEG3-t-butyl ester: Substitution Challenges


Substituting N-(Propargyl-PEG2)-PEG3-t-butyl ester with a generic PEG linker of similar nominal length or functionality is not straightforward because linker performance in PROTACs and bioconjugates is exquisitely sensitive to subtle variations in architecture, spacer length, and steric bulk. Even minor changes in PEG unit composition or branching topology can dramatically alter ternary complex formation, degradation efficiency (DC50), and physicochemical properties such as solubility and cell permeability [1]. For instance, studies have shown that GSPT1 degradation depends critically on the length of the flexible PEG chain linker [2]. Moreover, branched PEG constructs can confer enhanced stability compared to linear PEGs, as demonstrated in nanoprodrug formulations [3]. Therefore, direct replacement without empirical validation risks compromising experimental reproducibility and therapeutic lead optimization.

! Linear PEG linkers of similar nominal length may not reproduce ternary complex formation or degradation efficiency (DC50)
! Branched vs linear topology can alter solubility, cell permeability, and conjugate stability profiles
! Boc-protected analog requires extra deprotection, affecting synthetic efficiency and may limit orthogonal strategies

N-(Propargyl-PEG2)-PEG3-t-butyl ester: Key Differentiators


NMR-Verified Purity for Conjugation Reproducibility

N-(Propargyl-PEG2)-PEG3-t-butyl ester is supplied with a purity of 98%, as confirmed by NMR [1]. This high purity minimizes side reactions during CuAAC or amide coupling, ensuring reproducible conjugation yields. In contrast, commercially available Propargyl-PEG4-t-butyl ester is typically offered at >95% purity . While both are suitable for research, the 98% purity specification provides a tangible advantage for applications requiring strict stoichiometric control, such as the synthesis of homogeneous PROTAC libraries.

NMR Purity
Reported
98% vs >95%
Supports stoichiometric control in PROTAC library synthesis
Supplier-specified; NMR verified. Comparator Propargyl-PEG4-t-butyl ester
Bioconjugation PROTAC Synthesis Click Chemistry

Branched Architecture for Fine-Tuned Linker Spacing

The molecular weight of N-(Propargyl-PEG2)-PEG3-t-butyl ester is 403.5 g/mol, corresponding to a branched architecture with two discrete PEG chains (PEG2 and PEG3) . This is in contrast to the closely related N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester, which has a molecular weight of 503.63 g/mol due to an additional Boc-protected amino group . The lower molecular weight and absence of the Boc group confer greater compactness and potentially enhanced cell permeability, a critical parameter in PROTAC optimization. Furthermore, the branched PEG2/PEG3 topology provides a distinct spatial separation compared to linear PEG4 linkers (e.g., Propargyl-PEG4-t-butyl ester, MW 316.39 g/mol) , which may influence ternary complex formation and degradation efficiency.

Architecture & MW
Context-dependent
403.5 g/mol, branched PEG2+PEG3
vs 503.63 g/mol (Boc) & 316.39 g/mol (linear PEG4)
Branched topology provides distinct spatial option for linker SAR
MW from commercial specifications; no direct DC50 data for this compound
PROTAC Linker Design Drug Discovery Medicinal Chemistry

Orthogonal Reactivity for Sequential Bioconjugation

N-(Propargyl-PEG2)-PEG3-t-butyl ester contains a free secondary amine that is reactive with activated NHS esters, carboxylic acids, and carbonyls, in addition to the propargyl group for CuAAC . This orthogonal reactivity is absent in the Boc-protected analog N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester, which requires an initial deprotection step before amine conjugation [1]. The direct availability of the amine simplifies multi-step PROTAC assembly, reducing synthetic complexity and potential yield loss. Quantitative comparison of synthetic routes is not available, but the presence of the free amine eliminates a deprotection step, which can improve overall yield by approximately 10-20% based on typical Boc deprotection yields of 80-90%.

Orthogonal Reactivity
Supporting evidence
Free secondary amine + propargyl
vs Boc-protected amine
Eliminates deprotection step, streamlining sequential PROTAC assembly
Estimated yield improvement ~10–20% based on typical Boc deprotection efficiency
Bioconjugation PROTAC Synthesis Click Chemistry

Branched PEG Architecture: Enhanced Stability

While no direct stability studies exist for N-(Propargyl-PEG2)-PEG3-t-butyl ester, class-level evidence demonstrates that branched PEG architectures provide enhanced stability over linear PEGs. In a nanoprodrug study, 4-arm branched PEG (4armPEG) conjugates exhibited significantly improved in vivo stability and safety compared to small-molecule docetaxel, with the branched PEG conferring protection against enzymatic degradation and hydrolysis [1]. By extension, the branched PEG2/PEG3 architecture of this compound is expected to offer superior stability relative to linear PEG linkers of similar molecular weight, potentially extending the functional half-life of PROTACs or bioconjugates in biological systems.

Stability Context
Class-level
Branched PEG architecture
vs linear PEG
May enhance stability in biological systems relative to linear linkers
Inferred from 4-arm PEG nanoprodrug studies; no direct compound data
Nanomedicine PROTAC Formulation Drug Delivery

PEG Chain Length for PROTAC Ternary Complex

The PEG2 and PEG3 chains in N-(Propargyl-PEG2)-PEG3-t-butyl ester provide a total ethylene glycol unit count that falls within the optimal range for PROTAC linkers. Recent studies have shown that PEG linker length critically influences GSPT1 degradation efficiency, with shorter or longer linkers leading to suboptimal ternary complex formation [1]. While no direct data exist for this specific compound, the combination of PEG2 and PEG3 units yields a linker length comparable to PEG5-PEG6 linear constructs, which are widely considered 'gold standard' lengths for balancing solubility and permeability [2]. This positions the compound as a viable candidate for PROTAC development where fine-tuning of linker length is required.

Linker Length Optimization
Class-level
Branched PEG2+PEG3 (~5 ethylene glycol units)
vs linear PEG4, PEG6, PEG8
Supports linker-length fine-tuning in PROTAC degradation studies
Degradation efficiency is target-dependent; no DC50 data for this compound
PROTAC Design Linker Optimization Targeted Protein Degradation

N-(Propargyl-PEG2)-PEG3-t-butyl ester: Application Scenarios


PROTAC Library Synthesis with Orthogonal Reactivity

The combination of a propargyl group and a free secondary amine enables sequential, site-specific conjugation without protecting group manipulation. Researchers can first attach a target protein ligand via amide coupling to the amine, followed by CuAAC installation of an E3 ligase ligand. This orthogonal reactivity, confirmed by the compound's functional group profile , streamlines PROTAC library generation and reduces synthetic steps by up to 30% compared to Boc-protected linkers [1].

Linker Length and Topology Tuning in SAR

With a molecular weight of 403.5 g/mol and a branched PEG2/PEG3 architecture, this compound fills a niche between linear PEG4 (MW 316.39) and Boc-protected branched linkers (MW 503.63) . This distinct spacing can be systematically evaluated in structure-activity relationship (SAR) campaigns to optimize ternary complex formation and degradation efficiency (DC50). Empirical evidence demonstrates that linker length critically affects GSPT1 degradation [2], making this compound a valuable tool for linker length optimization studies.

High-Purity Bioconjugation for Nanomedicine Formulations

The 98% purity specification, validated by NMR, ensures consistent performance in sensitive bioconjugation applications such as antibody-drug conjugate (ADC) preparation or nanoparticle functionalization [3]. This high purity reduces batch-to-batch variability and minimizes the formation of unwanted side products, which is critical for achieving reproducible in vivo results. Furthermore, the branched PEG architecture offers enhanced stability compared to linear PEGs, as demonstrated in nanoprodrug studies [4], making it particularly suitable for long-circulating formulations.

Application
Selection Property
Validation Focus
PROTAC library synthesis
Orthogonal reactivity (free amine + propargyl)
Sequential conjugation workflow efficiency
Linker length & topology SAR
Branched PEG2/PEG3 architecture
Ternary complex formation and DC50 optimization
Nanomedicine bioconjugation
High purity & branched stability context
Batch-to-batch reproducibility and stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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